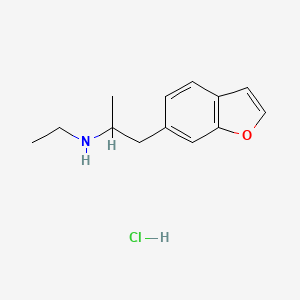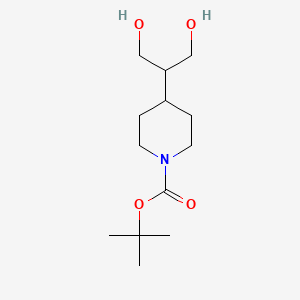
Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO4 It is a piperidine derivative that features a tert-butyl ester group and a 1,3-dihydroxypropan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1,3-dihydroxypropane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl substituent.
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the dihydroxypropan-2-yl group.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Features a benzimidazole moiety.
Uniqueness
Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a tert-butyl ester and a 1,3-dihydroxypropan-2-yl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)11(8-15)9-16/h10-11,15-16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTASEDNJFLTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)
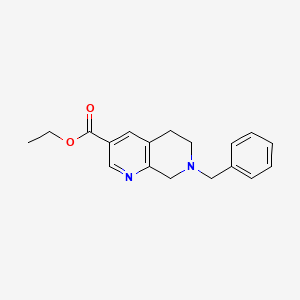
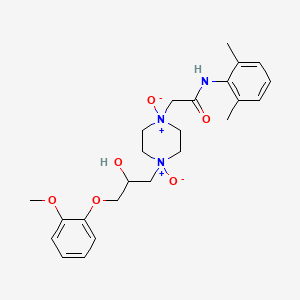
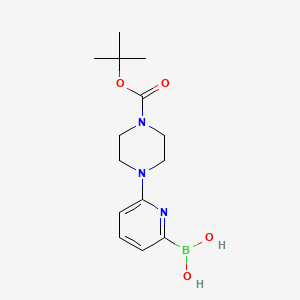
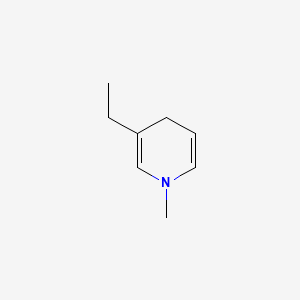
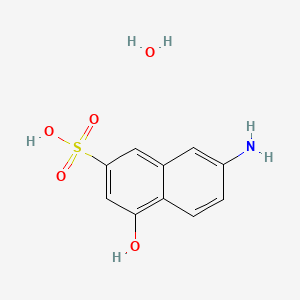
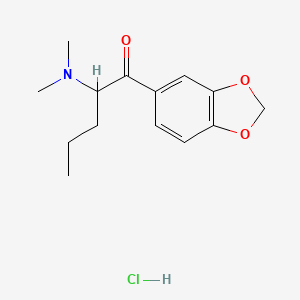
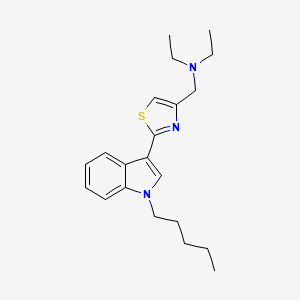
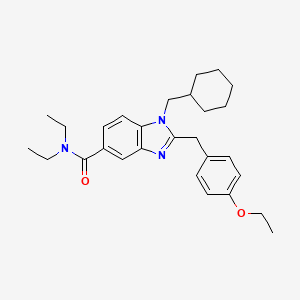
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
![2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride](/img/structure/B594216.png)
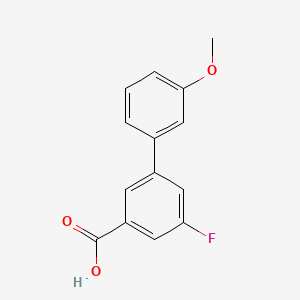
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
